2-(methylsulfanyl)-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Description
This compound features a cyclopenta[b]pyridine core fused with a pyridine ring, substituted with two thiophen-2-yl groups at positions 4 and 7 (the latter as a methylidene derivative), a methylsulfanyl group at position 2, and a nitrile group at position 2.
Properties
IUPAC Name |
2-methylsulfanyl-4-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2S3/c1-22-19-15(11-20)17(16-5-3-9-24-16)14-7-6-12(18(14)21-19)10-13-4-2-8-23-13/h2-5,8-10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHRLEDAEDPIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C2CCC(=CC3=CC=CS3)C2=N1)C4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene and Pyridine Motifs
- 4-Phenyl-6-(Thiophen-2-yl)Tetrahydropyrimidine-2,5-Dione (12a) :
This compound () shares thiophene substituents but differs in its tetrahydropyrimidine-dione core. Its melting point (270–272°C) and elemental analysis (C: 56.19%, H: 5.16%, N: 7.88%) highlight its stability, which is lower than the target compound’s expected stability due to the latter’s fused cyclopenta[b]pyridine system . - Thiazolyl Pyridines with Thiophene Moieties () :
These derivatives, synthesized via one-pot reactions, incorporate ethynyl and carbonyl linkages between thiophene and pyridine. Their structural flexibility contrasts with the rigid fused-ring system of the target compound, which may influence electronic properties and binding affinities in biological applications . - Benzothiazolopyridine Derivatives () :
The compound 6 (C17H10ClN3S2) features a benzothiazolo[3',2':1,6]pyrido[2,3-d]pyrimidine scaffold. Its structural complexity and sulfur-rich architecture parallel the target compound’s heterocyclic diversity, though the absence of thiophene groups limits direct functional comparisons .
Functional Group Analogues
- Pyrimidine-5-Carbonitrile Derivatives () :
Compound 3 () and 7d () contain nitrile groups critical for hydrogen bonding and bioactivity. The target compound’s nitrile at position 3 may enhance cytotoxicity, as seen in analogous carbonitrile-containing pyrimidines with reported antibacterial activity . - Methylsulfanyl-Containing Compounds :
The methylsulfanyl group in the target compound is less common in the cited evidence but is structurally analogous to thiourea or thioether moieties in other derivatives. This group may modulate solubility and metabolic stability compared to hydroxyl or methoxy substituents .
Comparative Data Table
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